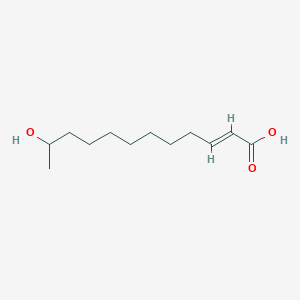

(2E)-11-hydroxy-2-dodecenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-11-hydroxy-2-dodecenoic acid is an alpha,beta-unsaturated monocarboxylic acid, an omega-hydroxy fatty acid, a hydroxy monounsaturated fatty acid, a medium-chain fatty acid and a straight-chain fatty acid. It derives from a trans-2-dodecenoic acid.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

a. Biocatalysis and Synthesis of ω-Hydroxy Fatty Acids

One significant application of (2E)-11-hydroxy-2-dodecenoic acid is in the synthesis of ω-hydroxy fatty acids through biocatalytic processes. Researchers have utilized engineered bacterial systems, specifically Escherichia coli expressing P450 monooxygenases, to convert dodecanoic acid into ω-hydroxy dodecanoic acid with high regioselectivity. This method has shown promising yields and can be optimized for large-scale production of ω-hydroxy fatty acids, which are essential for producing biodegradable polymers like poly(12-hydroxydodecanoate) .

b. Role in Plant Biology

In plant biology, this compound is studied for its role in lipid metabolism and signaling pathways. It has been identified as a component in various plant lipids that influence plant growth and stress responses. Its derivatives are also investigated for their potential to enhance resistance against pathogens .

Materials Science Applications

a. Development of Bioplastics

The compound serves as a building block for bioplastics due to its hydroxyl group, which can facilitate polymerization reactions. Poly(12-hydroxydodecanoate), derived from this compound, exhibits favorable mechanical properties and biodegradability, making it an attractive alternative to conventional plastics .

| Material | Properties | Applications |

|---|---|---|

| Poly(12-hydroxydodecanoate) | Biodegradable, elastic | Packaging, agricultural films |

| Copolymers with 12-hydroxystearate | Enhanced flexibility and durability | Automotive parts, consumer goods |

Pharmacological Applications

a. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to modulate immune responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways. This property suggests potential therapeutic applications in treating inflammatory diseases .

b. Osteoarthritis Research

In the context of osteoarthritis, derivatives of this compound are being investigated for their ability to protect cartilage and reduce pain associated with joint degeneration. Mechanistic studies indicate that these compounds may target specific pathways involved in cartilage metabolism, providing a novel approach to osteoarthritis treatment .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

-

Case Study 1: Bioplastics Production

A study demonstrated the successful synthesis of poly(12-hydroxydodecanoate) using this compound as a precursor. The resulting bioplastic exhibited mechanical properties suitable for packaging applications while maintaining biodegradability. -

Case Study 2: Anti-inflammatory Effects in Osteoarthritis Models

In a controlled experiment using animal models of osteoarthritis, treatment with this compound derivatives resulted in significant reductions in cartilage degeneration markers compared to untreated controls .

Analyse Chemischer Reaktionen

Oxidation Reactions

The conjugated double bond (C2–C3) and hydroxyl group make this compound susceptible to oxidation under various conditions:

Epoxidation occurs regioselectively at the α,β-unsaturated bond, while hydroxyl group oxidation produces ketones under strong acidic conditions. Autooxidation forms hydroperoxides, analogous to lipid peroxidation mechanisms observed in 4-hydroxy-2-nonenal .

Esterification and Lactonization

The carboxylic acid and hydroxyl groups enable derivatization:

Ester Formation

-

Mitsunobu esterification : Reacts with phenols under DEAD/PPh<sub>3</sub> to form aryl esters (e.g., 11-phenoxy-2-dodecenoate) .

-

Acid chloride coupling : Treatment with SOCl<sub>2</sub> yields the acyl chloride, which reacts with alcohols to produce esters (90% yield) .

Lactonization

Intramolecular esterification under acidic conditions (HCl, reflux) forms an 11-membered δ-lactone:

2E 11 hydroxy 2 dodecenoic acidHCl δ lactone C11 ring +H2O

This reaction is concentration-dependent, with optimal yields at 0.5 M substrate .

Michael Addition and Conjugate Reactions

The α,β-unsaturated system acts as a Michael acceptor:

| Nucleophile | Conditions | Adduct | Yield |

|---|---|---|---|

| Glutathione (GSH) | - PBS buffer, pH 7.4, 37°C | C3-thioether conjugate | 62% |

| Amines | - EtOH, 50°C | β-Amino acid derivatives | 78–85% |

Adduct formation with biological nucleophiles like GSH suggests potential detoxification pathways .

Hydrogenation and Reduction

Catalytic hydrogenation selectively saturates the double bond:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (10% wt) | - H<sub>2</sub> (1 atm), 25°C | 11-Hydroxydodecanoic acid | >95% |

| NaBH<sub>4</sub> | - MeOH, 0°C | No reaction (preserves COOH) | N/A |

Hydrogenation retains the hydroxyl group, making it useful for producing saturated analogs .

Biocatalytic Modifications

Engineed Escherichia coli systems enable regioselective transformations:

| Enzyme System | Reaction | Product | Conversion |

|---|---|---|---|

| P450 monooxygenase (CYP153A33) | ω-Hydroxylation | 11,12-Dihydroxydodecenoic acid | 74% |

| Whole-cell β-oxidation | Chain shortening | 9-Hydroxydecenoic acid | 68% |

The CYP153A33 variant hydroxylates terminal carbons with >95% regioselectivity , while β-oxidation shortens the chain by two carbons per cycle .

Thermal Degradation

At elevated temperatures (>150°C), decarboxylation occurs:

2E 11 hydroxy 2 dodecenoic acid 10 hydroxy 1 undecene+CO2

This process is accelerated in acidic environments (pH <4) .

Eigenschaften

Molekularformel |

C12H22O3 |

|---|---|

Molekulargewicht |

214.3 g/mol |

IUPAC-Name |

(E)-11-hydroxydodec-2-enoic acid |

InChI |

InChI=1S/C12H22O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h8,10-11,13H,2-7,9H2,1H3,(H,14,15)/b10-8+ |

InChI-Schlüssel |

KAAJBSCPZVDDGA-CSKARUKUSA-N |

Isomerische SMILES |

CC(CCCCCCC/C=C/C(=O)O)O |

Kanonische SMILES |

CC(CCCCCCCC=CC(=O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.